4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS 293294-72-1) is a highly specialized, asymmetrically protected pyridine-2,6-dicarboxylic acid derivative. Featuring a free carboxylic acid at the 2-position, a methyl ester at the 6-position, and a bromine atom at the 4-position, this bifunctional building block is engineered for precision organic synthesis . The orthogonal reactivity of its three functional groups allows chemists to perform sequential, highly controlled modifications without the need for complex protection/deprotection schemes. In procurement contexts, this pre-desymmetrized scaffold is highly valued for streamlining the synthesis of complex unsymmetrical ligands, metal-organic framework (MOF) linkers, and advanced pharmaceutical intermediates where structural precision and high step-yields are paramount .
Substituting 4-bromo-6-(methoxycarbonyl)picolinic acid with its symmetric counterparts—such as 4-bromo-pyridine-2,6-dicarboxylic acid (the diacid) or its dimethyl ester (CAS 162102-79-6)—introduces severe process bottlenecks . Attempting to synthesize unsymmetrical derivatives from these symmetric precursors requires partial esterification or partial hydrolysis. These desymmetrization reactions inherently yield a statistical mixture of the unreacted starting material, the desired monoester, and the fully reacted byproduct. Separating these species is notoriously difficult due to their similar polarities, often requiring tedious chromatography that drastically reduces overall yield and increases labor costs [1]. Furthermore, substituting with the unbrominated monoester (CAS 7170-36-7) eliminates the critical 4-position reactive site, preventing late-stage cross-coupling modifications essential for tuning the molecule's electronic or steric properties.
The direct procurement and use of the pre-differentiated monoester (CAS 293294-72-1) bypasses the problematic desymmetrization step entirely. When performing a mono-amidation, the free carboxylic acid of 4-bromo-6-(methoxycarbonyl)picolinic acid can be coupled with an amine using standard reagents (e.g., HATU/DIPEA) to achieve >90% regioselective yield . In contrast, attempting partial hydrolysis of the comparator diester (dimethyl 4-bromo-pyridine-2,6-dicarboxylate) typically caps the theoretical yield of the monoester intermediate at ~50%, with practical isolated yields often falling below 40% due to the necessary chromatographic separation from the diacid and diester [1].
| Evidence Dimension | Step yield for unsymmetrical mono-functionalization |
| Target Compound Data | >90% yield (direct coupling of free acid) |
| Comparator Or Baseline | Dimethyl 4-bromo-pyridine-2,6-dicarboxylate (~40-50% isolated yield via partial hydrolysis) |
| Quantified Difference | Approx. 40-50% absolute increase in step yield and elimination of a difficult separation step |
| Conditions | Standard amide coupling conditions (HATU/DIPEA) vs. controlled partial hydrolysis |
Procuring the pre-differentiated monoester drastically reduces raw material waste and labor, making it the economically and practically superior choice for synthesizing unsymmetrical pyridine ligands.
4-Bromo-6-(methoxycarbonyl)picolinic acid provides perfect orthogonal control over its two carboxylate vectors. The free acid reacts readily at room temperature under standard activation, while the methyl ester remains entirely unreactive under these conditions [1]. This allows for 100% regiocontrol during the first functionalization step. The comparator, 4-bromo-pyridine-2,6-dicarboxylic acid (the symmetric diacid), possesses two identical reactive sites, offering 0% inherent regiocontrol and inevitably leading to symmetric di-substituted products unless complex and low-yielding workarounds are employed [2].
| Evidence Dimension | Regiocontrol during initial carboxylate functionalization |
| Target Compound Data | 100% regiocontrol (orthogonal reactivity) |
| Comparator Or Baseline | 4-bromo-pyridine-2,6-dicarboxylic acid (0% inherent regiocontrol) |
| Quantified Difference | Complete elimination of symmetric byproducts during sequential functionalization |
| Conditions | Room temperature amide coupling (e.g., EDC/NHS or HATU) |
This perfect regiocontrol is essential for researchers building bifunctional chelators or complex drug scaffolds where two entirely different groups must be attached to the pyridine core.
The presence of the 4-bromo substituent in CAS 293294-72-1 provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (SNAr) [1]. This allows the pyridine core to be modified after the carboxylate handles have been utilized. When compared to the unbrominated baseline (2,6-pyridinedicarboxylic acid monomethyl ester, CAS 7170-36-7), the brominated target compound enables direct, high-yield (>80%) C-C or C-N bond formation at the 4-position under mild conditions. The unbrominated baseline requires harsh, low-yield directed C-H activation to achieve similar core modifications [2].
| Evidence Dimension | Yield and conditions for 4-position core functionalization |
| Target Compound Data | >80% yield via standard Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 2,6-pyridinedicarboxylic acid monomethyl ester (Low yield, requires harsh C-H activation) |
| Quantified Difference | Enables direct, high-yield late-stage functionalization without harsh conditions |
| Conditions | Standard Suzuki-Miyaura or Sonogashira coupling conditions |
This feature allows medicinal chemists and materials scientists to easily tune the electronic or steric properties of the final molecule without redesigning the entire synthetic route.
Directly downstream of its orthogonal functionalization capabilities, this compound is the right choice for synthesizing complex, unsymmetrical ligands used in lanthanide (e.g., Eu3+, Tb3+) luminescence. The free acid can be coupled to a targeting peptide, the ester can be subsequently converted to a different coordinating group, and the 4-bromo position can be modified to tune the antenna effect, ensuring high quantum yields without statistical mixture issues [1].
In materials science, this pre-desymmetrized scaffold is ideal for developing mixed-linker metal-organic frameworks (MOFs). The precise regiocontrol allows for the stepwise construction of the framework or targeted post-synthetic modification, which is impossible to achieve cleanly with symmetric diacid comparators [2].
For drug discovery programs requiring a specifically substituted pyridine ring with distinct vectors for further elaboration (such as PROTAC linkers or kinase inhibitors), this compound serves as an optimal core scaffold. The 4-bromo group allows for late-stage diversification via cross-coupling, enabling rapid structure-activity relationship (SAR) profiling [3].